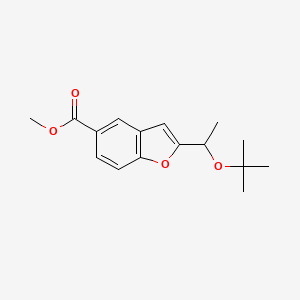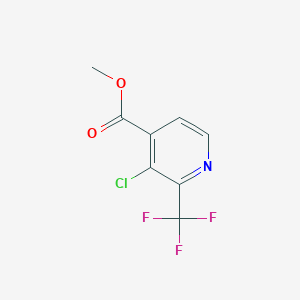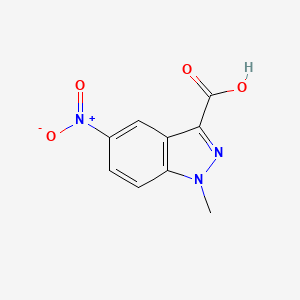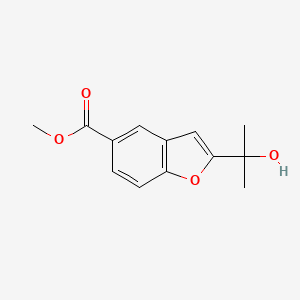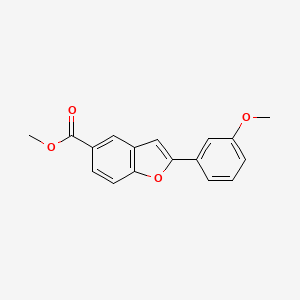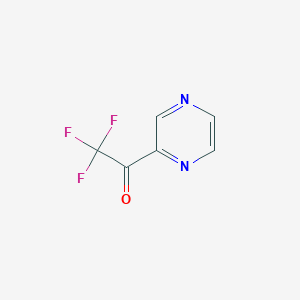
2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone
Overview
Description
2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone is a chemical compound with the molecular formula C6H3F3N2O . It is related to other compounds such as 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol and 2,2,2-trifluoro-1-(3-pyridinyl)ethanone .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its molecular formula, C6H3F3N2O . This indicates that the compound contains six carbon atoms, three hydrogen atoms, three fluorine atoms, two nitrogen atoms, and one oxygen atom .Scientific Research Applications
Synthesis Applications
Trifluoromethylnaphthalenes Synthesis : 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone has been utilized in the synthesis of trifluoromethylnaphthalenes. This process involves reactions with benzylic Grignard reagents, leading to unsaturated allylic alcohols, which further undergo dehydration and cyclization (Mellor et al., 2000).
Asymmetric Synthesis of Enantiomers : This compound is also involved in the asymmetric synthesis of enantiomers like 2,2,2-trifluoro-1-furan-2-yl-ethylamine. The process includes conversion into oximes and oxime ethers, followed by oxazaborolidine-catalyzed enantioselective reduction (Demir et al., 2001).
Phosphorus Compounds Synthesis : Another application is in the synthesis of phosphorus compounds. It's used in a one-pot condensation to create compounds containing trifluoromethyl or trichloromethyl groups (Kalantari et al., 2006).
Chemical Structure and Property Analysis
- Quantum Mechanical Modeling : The structural and vibrational properties of derivatives of this compound have been studied using quantum mechanical methods. This research helps in understanding the reactivities, structures, and vibrational properties of these compounds (Cataldo et al., 2014).
Biological and Pharmacological Research
Antibacterial and Antioxidant Activities : Derivatives of this compound have been synthesized and evaluated for their antibacterial and antioxidant activities. This includes the study of various pyrazine and pyrazoline derivatives (Kitawat & Singh, 2014).
Fungicidal Activity : Novel compounds containing this chemical have been synthesized and their structures confirmed through various methods. These compounds have shown moderate inhibitory activity against certain fungi, contributing to the field of fungicidal research (Liu et al., 2012).
Fluorophore-Based Nicotinonitriles Synthesis : This compound is also involved in the synthesis of nicotinonitriles incorporating pyrene and/or fluorene moieties, demonstrating potential applications in materials science due to their photophysical properties (Hussein et al., 2019).
Chemoenzymatic Synthesis Applications : It's been used in the chemoenzymatic synthesis of an Odanacatib precursor, demonstrating its potential in the pharmaceutical industry (González-Martínez et al., 2019).
Chemical Analysis and Synthesis
Solid-State and Electronic Structure Analysis : The crystal structure and electronic properties of derivatives have been determined, contributing to a deeper understanding of these compounds (Frey et al., 2014).
Ultrasound Promoted Synthesis : Novel pyrazoles and isoxazoles containing sulphone moiety have been synthesized using this compound, showcasing the efficacy of ultrasound in facilitating chemical reactions (Saleh & Abd El-Rahman, 2009).
Mechanism of Action
Target of Action
It is known to be used as a reactant for the synthesis of photoreactive probes that differentiate the binding sites of noncompetitive gaba receptor antagonists .
Mode of Action
Based on its use in the synthesis of photoreactive probes, it can be inferred that it may interact with its targets through a mechanism involving the formation of covalent bonds upon exposure to light .
Pharmacokinetics
The pharmacokinetic properties of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone are as follows :
These properties suggest that the compound has good bioavailability and can cross the blood-brain barrier .
Result of Action
Its role as a reactant in the synthesis of photoreactive probes suggests it may be involved in the modulation of GABA receptor activity .
Biochemical Analysis
Biochemical Properties
2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanone plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, with some involving covalent bonding and others relying on non-covalent interactions such as hydrogen bonding or hydrophobic interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may impact the activity of key signaling molecules, leading to changes in downstream cellular responses. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound may inhibit or activate enzymes involved in key metabolic processes, leading to changes in the production or consumption of specific metabolites. These interactions can have downstream effects on overall cellular metabolism and energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, certain transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in specific organelles or regions within the cell .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can influence gene expression and other nuclear processes .
Properties
IUPAC Name |
2,2,2-trifluoro-1-pyrazin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O/c7-6(8,9)5(12)4-3-10-1-2-11-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYMVPDMBZSBCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728304 | |
| Record name | 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147103-48-7 | |
| Record name | 2,2,2-Trifluoro-1-(2-pyrazinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1147103-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10728304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

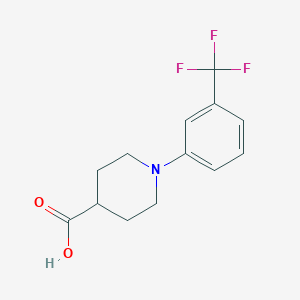

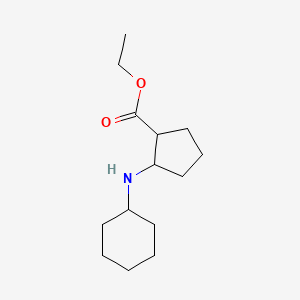
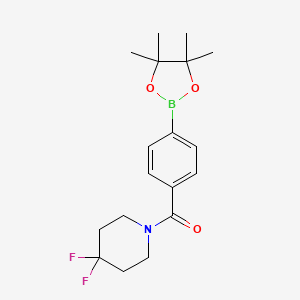
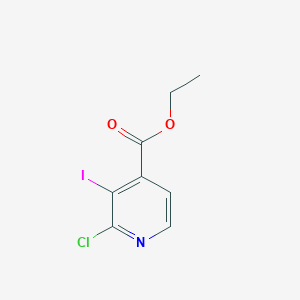
![2,4-Dichloro-7-sem-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B1399661.png)

